molecular formula C5H9NO2S B12725586 4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- CAS No. 88855-02-1

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)-

Cat. No.: B12725586
CAS No.: 88855-02-1
M. Wt: 147.20 g/mol
InChI Key: FHTPNEYXMGZOSH-IMJSIDKUSA-N
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Description

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- is a chiral compound belonging to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms.

Preparation Methods

The synthesis of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- can be achieved through several synthetic routes. One common method involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA) . This multicomponent reaction (MCR) is efficient and yields high-purity products. Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular receptors .

Comparison with Similar Compounds

4-Thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- can be compared with other thiazolidine derivatives, such as:

The uniqueness of 4-thiazolidinecarboxylic acid, 2-methyl-, (2S,4R)- lies in its specific stereochemistry and the resulting biological activities, making it a valuable compound for research and industrial applications.

Properties

CAS No.

88855-02-1

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2S,4R)-2-methyl-1,3-thiazolidine-4-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m0/s1

InChI Key

FHTPNEYXMGZOSH-IMJSIDKUSA-N

Isomeric SMILES

C[C@H]1N[C@@H](CS1)C(=O)O

Canonical SMILES

CC1NC(CS1)C(=O)O

Origin of Product

United States

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